molecular formula C10H11N3O3 B2551845 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 2034545-71-4

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2551845
CAS No.: 2034545-71-4
M. Wt: 221.216
InChI Key: AZFHHKBGOMFFNZ-UHFFFAOYSA-N
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Description

5-Methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is a bis-oxazole derivative characterized by a carboxamide linkage connecting two substituted 1,2-oxazole rings. The parent oxazole rings are substituted with methyl groups at positions 5 (on the first oxazole) and 4 (on the second oxazole). This compound shares structural similarities with pharmacologically active 1,2-oxazole carboxamides, which are known for roles in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6-3-9(13-15-6)10(14)11-4-8-5-12-16-7(8)2/h3,5H,4H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFHHKBGOMFFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 5-methyl-1,2-oxazol-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has shown that 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide exhibits significant antimicrobial properties. In vitro studies indicate that this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study evaluated its efficacy against several strains of Candida and found it to have lower minimum inhibitory concentration (MIC) values compared to standard antifungal agents like fluconazole.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may influence cell proliferation and apoptosis pathways in cancer cells. A related compound demonstrated significant growth inhibition against various cancer cell lines, indicating that derivatives of this oxazole may be promising candidates for further development in cancer therapeutics .

Pesticidal Activity

The oxazole ring structure is known for its ability to interact with biological systems, making it a candidate for developing novel pesticides. Compounds with similar structures have been synthesized and tested for their effectiveness against agricultural pests, suggesting that this compound could be explored for use in crop protection strategies .

Polymer Synthesis

The unique chemical properties of oxazoles allow them to be incorporated into polymer matrices. Research into the synthesis of oxazole-based polymers has shown that they can exhibit enhanced thermal stability and mechanical properties. This opens avenues for their application in creating advanced materials for electronics and coatings .

Case Studies and Research Findings

Study Objective Findings
Antimicrobial Study Evaluate efficacy against Candida speciesLower MIC values than fluconazole; potential as an antifungal agent
Anticancer Investigation Assess growth inhibition in cancer cell linesSignificant inhibition observed; promising for cancer therapy development
Agricultural Application Study Test effectiveness as a pesticidePositive results against common agricultural pests; potential for crop protection

Mechanism of Action

The mechanism of action of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2-Oxazole Carboxamides

Compound Name Molecular Formula Molecular Weight Substituents on Oxazole Rings TPSA (Ų) H-Bond Donors/Acceptors Reference
Target Compound C₁₅H₁₃N₃O₃ 283.28 5-Me (Oxazole-1), 4-(5-Me-Oxazolyl)methyl 81.2 1/5
5-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide C₁₅H₁₃N₃O₃ 283.28 5-Me (Oxazole-1), 3-phenyl, 5-Me (Oxazole-2) 81.2 1/5
5-Methyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide C₁₀H₁₁N₂O₂S 223.27 5-Me (Oxazole), thiophen-2-ylmethyl 72.7 1/4
5-Methyl-N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide (Xanthine Oxidase Inhibitor) C₁₀H₈N₆O₂ 244.20 5-Me (Oxazole), purin-6-yl 97.7 2/7
Basmisanil (CNS Agent) C₂₄H₂₃ClFN₃O₄S 504.97 5-Me-1,2-oxazol-4-yl, fluorophenyl 103.6 2/9

Key Observations :

  • Bioavailability : Lower TPSA (81.2 Ų) compared to basmisanil (103.6 Ų) suggests better membrane permeability but reduced solubility .
  • Enzyme Inhibition : The purine-substituted analog in demonstrates that electron-deficient aromatic systems (e.g., purine) enhance xanthine oxidase inhibition, whereas the target compound’s bis-oxazole structure may favor interactions with other targets.

Enzyme Inhibition Profiles

  • Xanthine Oxidase (XO) Inhibition : Compound 4a (5-methyl-N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamide) exhibits IC₅₀ values in the micromolar range, attributed to hydrogen bonding between the purine moiety and active-site residues . The target compound lacks such electron-deficient motifs, suggesting divergent biological targets.
  • CNS Activity : Basmisanil’s 5-methyl-1,2-oxazol-4-yl group contributes to its affinity for synaptic receptors, highlighting the scaffold’s versatility in neuroactive compounds .

Biological Activity

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound has the following chemical properties:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 236.23 g/mol
  • Structure : The compound features a carboxamide functional group attached to an oxazole ring system, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the oxazole ring.
  • Introduction of the methyl and carboxamide groups.
  • Final purification and characterization through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Mycobacterium tuberculosis : Related oxazole derivatives have shown inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 26.7 µM .

Antiproliferative Effects

Studies have demonstrated that this compound can exhibit antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma).
  • Mechanism : The compound may inhibit topoisomerase I activity, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Case Study on Anticancer Activity :
    • A study synthesized a series of oxazole derivatives and tested their cytotoxicity using the MTT assay.
    • Results indicated that several derivatives showed promising cytotoxicity with IC50 values in the micromolar range against selected cancer cell lines .
  • Antimicrobial Efficacy :
    • In another study focusing on oxazole-based compounds, it was found that these compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 4.69 to 156.47 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • DNA Interaction : It may interact with DNA topoisomerases, disrupting DNA replication and transcription processes.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityAntiproliferative Activity
5-methyl-N-[...]-3-carboxamideStructureMIC = 26.7 µM against MTBIC50 = X µM against HCT116
Related Oxazole DerivativeStructureMIC = Y µM against E.coliIC50 = Z µM against HeLa

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